
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate is a chemical compound with the molecular formula C19H37NO4. It is also known as (S)-3-hydroxy-2-palmitamidopropanoate. This compound is a derivative of L-serine, where the hydroxyl group is esterified with a methyl group and the amino group is acylated with palmitic acid. It is a bioactive lipid that has been studied for its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-hydroxy-2-palmitamidopropanoate typically involves the esterification of L-serine with methanol, followed by the acylation of the resulting methyl ester with palmitic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The acylation step may require the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of palmitic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acylation reactions using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of bioactive lipids and surfactants.
Wirkmechanismus
The mechanism of action of (S)-Methyl 3-hydroxy-2-palmitamidopropanoate involves its interaction with specific molecular targets and pathways. It may act as an antagonist for lysophosphatidic acid (LPA) receptors, thereby inhibiting platelet aggregation and chloride conductance induced by LPA. The compound’s effects on cellular signaling pathways and membrane dynamics contribute to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-hexadecanoyl-L-serine
- (S)-3-hydroxy-2-hexadecanamidopropanoate
- N-palmitoyl L-serine
Uniqueness
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate is unique due to its specific structural features, including the methyl ester and palmitamide groups. These structural elements contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H39NO4 |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
methyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C20H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)21-18(17-22)20(24)25-2/h18,22H,3-17H2,1-2H3,(H,21,23)/t18-/m0/s1 |
InChI-Schlüssel |
WJNCHCDEGGOJON-SFHVURJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)
![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)
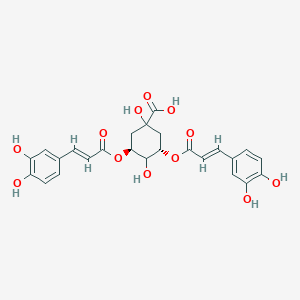
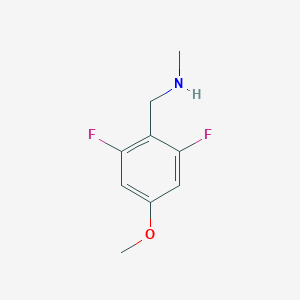
![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)

![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)

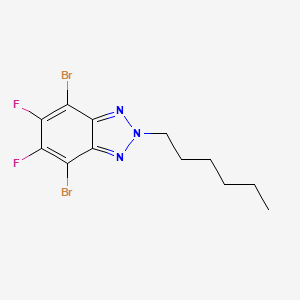
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
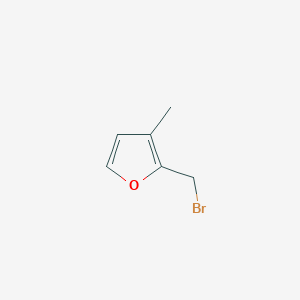
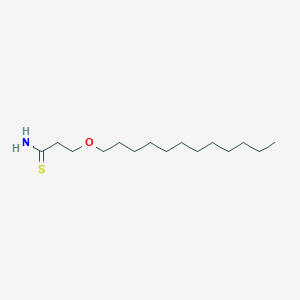
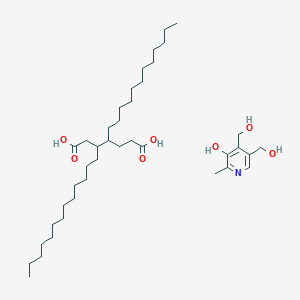
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
